

Thionyl Bromide (SOBr₂): A Technical Guide to Molecular Structure and Bonding

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Compound of Interest

Compound Name: Thionyl bromide

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Abstract

Thionyl bromide (SOBr₂) is an inorganic compound and a valuable, albeit less common, brominating agent in organic synthesis. Its reactivity and utility are intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. This technical guide provides a comprehensive examination of the molecular structure, bonding, and key spectroscopic properties of **thionyl bromide**. It integrates theoretical models, such as VSEPR and molecular orbital theory, with spectroscopic data. Detailed experimental protocols for the structural determination of gaseous molecules are provided, and all quantitative data are summarized for clarity.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in **thionyl bromide** is fundamental to its chemical behavior. The molecule adopts a distinct pyramidal shape governed by the principles of valence shell electron pair repulsion (VSEPR) theory.

VSEPR Theory and Molecular Shape

The molecular geometry of **thionyl bromide** can be predicted by identifying the central atom and counting the electron domains surrounding it.

- **Central Atom:** Sulfur (S) is the central atom, being the least electronegative element besides bromine.
- **Valence Electrons:** The total number of valence electrons is 26 (6 from Sulfur, 6 from Oxygen, and 7 from each of the two Bromine atoms).
- **Lewis Structure:** The most stable Lewis structure features the sulfur atom forming a double bond with the oxygen atom, single bonds with the two bromine atoms, and possessing one lone pair of electrons. This arrangement minimizes formal charges on all atoms.^{[1][2]}
- **Electron Domains:** The central sulfur atom has four electron domains: one S=O double bond, two S-Br single bonds, and one non-bonding lone pair. In VSEPR theory, a multiple bond is treated as a single electron domain.
- **Prediction:** With four electron domains, the electron geometry is tetrahedral. However, one domain is a lone pair, which exerts greater repulsion than bonding pairs. This results in a molecular geometry described as trigonal pyramidal.^[3] This shape is analogous to that of ammonia (NH₃) and the more common thionyl chloride (SOCl₂).

Quantitative Structural Parameters

Precise bond lengths and angles for gaseous molecules are typically determined using techniques like gas-phase electron diffraction or microwave spectroscopy. While extensive experimental data for **thionyl bromide** is not readily available in the surveyed literature, computational chemistry provides reliable estimates. Density Functional Theory (DFT) calculations are widely used for accurate predictions of molecular geometries.

For comparison, the experimentally determined structural parameters for the analogous molecule, thionyl chloride (SOCl₂), are also provided.

Parameter	Molecule	Value (Theoretical/Experimental)	Method
S=O Bond Length	SOBr ₂	~1.448 Å	DFT (B3LYP)
SOCl ₂	1.443 Å (± 0.006)	Electron Diff.	
S-Br/S-Cl Bond Length	SOBr ₂	~2.271 Å	DFT (B3LYP)
SOCl ₂	2.076 Å (± 0.006)	Electron Diff.	
Br-S-Br / Cl-S-Cl Angle	SOBr ₂	~98.4°	DFT (B3LYP)
SOCl ₂	96.1° (± 0.7)	Electron Diff.	
O=S-Br / O=S-Cl Angle	SOBr ₂	~107.5°	DFT (B3LYP)
SOCl ₂	106.3° (± 0.6)	Electron Diff.	
Dipole Moment	SOBr ₂	1.47 D	Experimental

Note: Theoretical values for SOBr₂ are representative values obtained from DFT calculations and are presented as the best available estimates in the absence of cited experimental gas-phase data. Experimental data for SOCl₂ is provided for comparative purposes.

Chemical Bonding

Hybridization

Based on the VSEPR model with four electron domains around the central sulfur atom, the hybridization of sulfur in **thionyl bromide** is sp³. Three of these hybrid orbitals form sigma (σ) bonds (one to oxygen and two to bromine), while the fourth orbital accommodates the non-bonding lone pair.

Molecular Orbitals and Bond Character

The bonding in **thionyl bromide** is a combination of localized sigma bonds and a delocalized pi system.

- **S-Br Bonds:** These are sigma (σ) bonds formed from the overlap of an sp^3 hybrid orbital on sulfur with a p orbital on each bromine atom.
- **S=O Bond:** This consists of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the overlap of an sp^3 hybrid orbital from sulfur and a p orbital from oxygen. The π bond is formed by the sideways overlap of a d orbital from sulfur and a p orbital from oxygen. This S=O double bond is shorter and stronger than the S-Br single bonds.
- **Bond Polarity:** The electronegativity difference between sulfur (2.58) and oxygen (3.44) makes the S=O bond highly polar. The S-Br bond is less polar due to the smaller electronegativity difference between sulfur (2.58) and bromine (2.96). The overall trigonal pyramidal geometry and the presence of the lone pair result in a net molecular dipole moment of 1.47 D.^[3]

Spectroscopic Characterization

Spectroscopy is the primary experimental tool for probing the structure and bonding of molecules like **thionyl bromide**.

Vibrational Spectroscopy (IR and Raman)

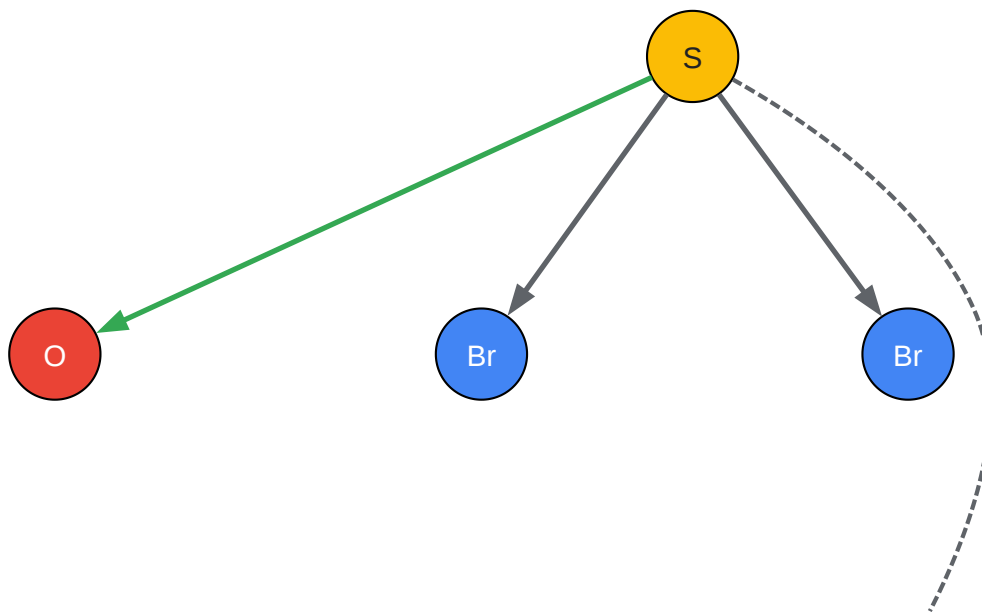
Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's chemical bonds. These frequencies are characteristic of specific bond types (e.g., stretches, bends) and provide a "molecular fingerprint." **Thionyl bromide** has C_s symmetry and is expected to have 6 fundamental vibrational modes ($3N-6$, where $N=4$), all of which are active in both IR and Raman spectroscopy.

Frequency (cm ⁻¹)	Approximate Assignment
~1250	$\nu(\text{S}=\text{O})$ stretch
~430	$\nu_{\text{as}}(\text{S}-\text{Br})$ stretch
~360	$\nu_{\text{s}}(\text{S}-\text{Br})$ stretch
279	$\delta(\text{O}=\text{S}-\text{Br})$ bend
204	$\delta(\text{Br}-\text{S}-\text{Br})$ scissor
~150	Rocking/Torsion

Note: Assignments are based on general trends for thionyl halides and published fundamental frequencies.^{[4][5]} The S=O stretching frequency is typically the highest and most intense.

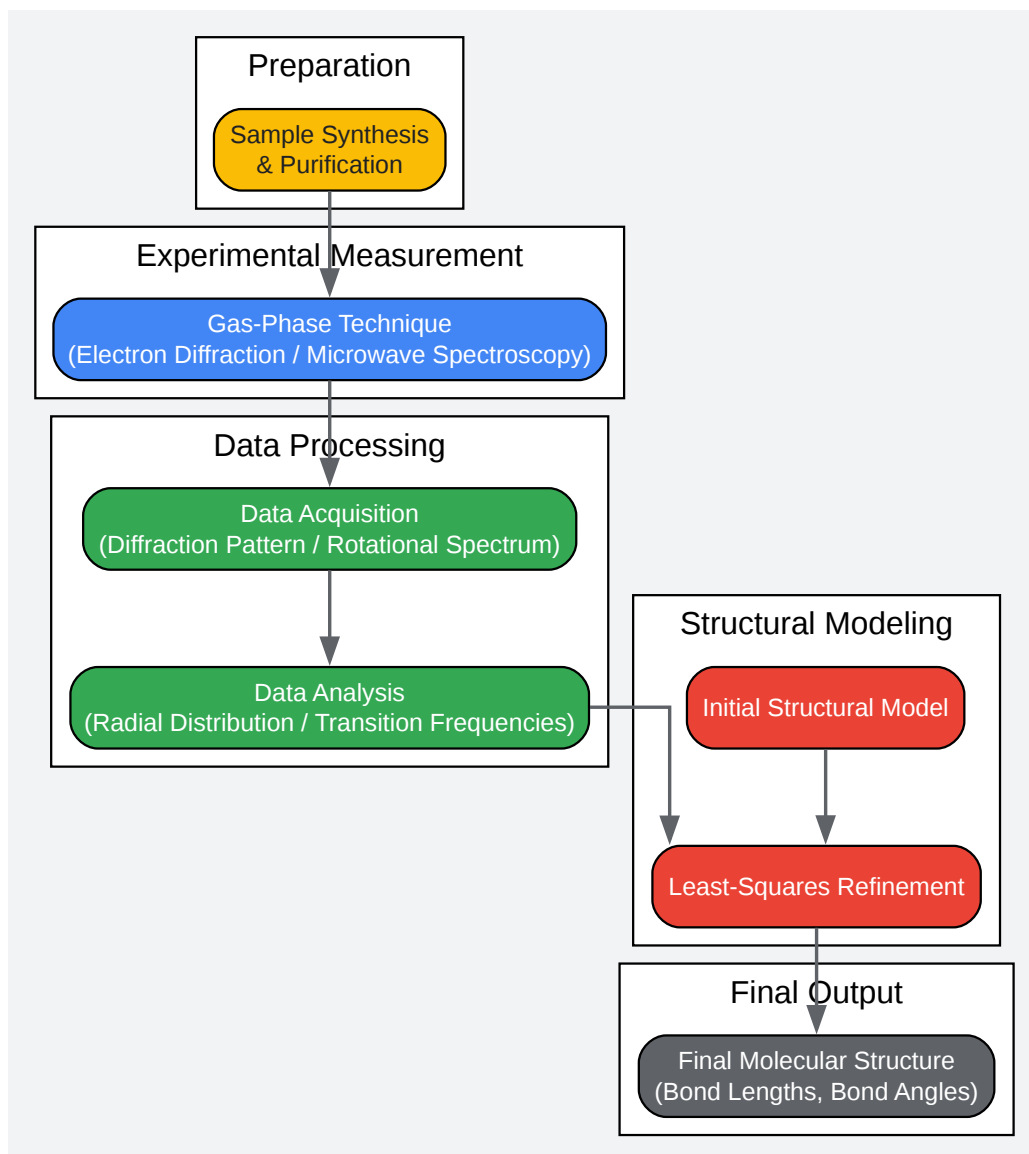
Mandatory Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for its experimental determination.



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Caption: Molecular structure of **Thionyl Bromide** (SOBr₂).



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Caption: Workflow for experimental structure determination.

Experimental Protocols

The determination of the precise molecular structure of a gaseous compound like **thionyl bromide** relies on sophisticated physical methods. Below are generalized protocols for the key techniques.

Protocol for Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the vapor phase.

- **Sample Preparation:** A high-purity liquid sample of **thionyl bromide** is obtained. The sample is degassed through several freeze-pump-thaw cycles to remove dissolved air.
- **Vacuum System:** The diffraction apparatus is evacuated to a high vacuum (e.g., 10^{-7} mbar) to ensure the mean free path of electrons is sufficiently long.
- **Sample Introduction:** The volatile SOBr₂ sample is introduced into the diffraction chamber through a fine nozzle (approx. 0.2 mm diameter), creating a steady, low-density stream of gas that crosses the electron beam's path. Excess sample is immediately condensed on a cold trap cooled with liquid nitrogen (-196 °C).
- **Electron Beam Generation:** A high-energy beam of electrons (e.g., 40-60 keV) is generated from an electron gun, accelerated, and focused onto the gas stream.
- **Data Collection:** The electrons are scattered by the electrostatic potential of the atoms in the SOBr₂ molecules. The resulting concentric-ring diffraction pattern is recorded on a detector, which could be a photographic plate or a modern CCD/CMOS sensor. A rotating sector is often placed in front of the detector to compensate for the steep decline in scattering intensity with angle.
- **Data Analysis:**
 - The recorded pattern's intensity is digitized and converted into a function of the scattering angle (or momentum transfer, s).
 - The experimental molecular scattering intensity curve is isolated by subtracting the atomic scattering background.
 - A Fourier transform of this curve yields the radial distribution function (RDF), which shows peaks corresponding to the different internuclear distances within the molecule (S=O, S-Br, O...Br, Br...Br).
 - A theoretical model of the molecule's geometry is used to calculate a theoretical RDF. This model is refined using a least-squares fitting procedure until the theoretical and

experimental curves match, yielding the final structural parameters.

Protocol for Microwave (Rotational) Spectroscopy

Microwave spectroscopy provides highly precise rotational constants for polar molecules, from which extremely accurate molecular structures can be derived.

- **Sample Preparation:** A purified sample of **thionyl bromide** is required. The experiment is performed on a low-pressure gaseous sample (typically a few millitorr) to avoid pressure broadening of spectral lines.
- **Instrumentation:** The sample is introduced into a long waveguide sample cell within a microwave spectrometer.
- **Data Collection:** A tunable source generates microwave radiation, which is swept across a specific frequency range (e.g., 8-40 GHz). This radiation is passed through the sample cell. As the frequency matches a rotational transition of the SOBr_2 molecule, the molecules absorb energy. This absorption is detected by a sensitive detector at the other end of the waveguide.
- **Spectral Analysis:**
 - The output is a spectrum of absorption intensity versus frequency. The spectrum will consist of a series of sharp lines, each corresponding to a specific transition between rotational energy levels ($J \rightarrow J+1$).
 - The frequencies of these transitions are measured with high precision. For an asymmetric top molecule like SOBr_2 , the pattern is complex, and the lines must be assigned to specific quantum number transitions.
 - From the assigned transition frequencies, the three principal rotational constants (A, B, C) of the molecule are determined.
- **Structure Determination:**
 - The rotational constants are inversely related to the molecule's moments of inertia.

- To obtain a complete structure, the spectra of isotopically substituted versions of the molecule (e.g., containing ^{34}S , ^{18}O , or ^{81}Br) are also measured.
- The changes in the rotational constants upon isotopic substitution allow for the precise determination of the coordinates of each atom via Kraitchman's equations, from which the bond lengths and angles are calculated with very high accuracy.

Conclusion

The **thionyl bromide** molecule possesses a trigonal pyramidal geometry, a consequence of the tetrahedral arrangement of four electron domains around a central sp^3 -hybridized sulfur atom, one of which is a lone pair. Its structure is defined by a strong, polar $\text{S}=\text{O}$ double bond and two weaker $\text{S}-\text{Br}$ single bonds. While detailed experimental gas-phase structural data remains elusive in the common literature, its molecular parameters and vibrational characteristics can be reliably estimated through computational methods and inferred from spectroscopic data. The protocols and data presented herein provide a foundational guide for researchers utilizing or studying this important chemical reagent.

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